molecular formula C13H26O2Si B11868447 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one CAS No. 185047-53-4

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one

Cat. No.: B11868447
CAS No.: 185047-53-4
M. Wt: 242.43 g/mol
InChI Key: PMTPJLFBYQYVGA-UHFFFAOYSA-N
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Description

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is an organic compound that features a cycloheptanone ring substituted with a tert-butyl(dimethyl)silyloxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one typically involves the protection of the hydroxyl group using tert-butyl(dimethyl)silyl chloride (TBDMS-Cl) in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like methylene chloride to ensure high yield and selectivity . The general reaction scheme is as follows:

    Protection of Hydroxyl Group: The hydroxyl group of cycloheptanone is treated with TBDMS-Cl and imidazole in methylene chloride to form the silyl ether.

    Purification: The product is purified using standard techniques such as column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to improve yield and reduce costs, as well as implementing continuous flow techniques for large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of hydroxyl derivatives.

Scientific Research Applications

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one primarily involves its role as a protecting group. The tert-butyl(dimethyl)silyl group stabilizes the hydroxyl functionality, preventing unwanted side reactions during synthetic procedures. The protection is achieved through the formation of a stable silyl ether bond, which can be selectively cleaved under mild conditions using fluoride ions .

Comparison with Similar Compounds

Similar Compounds

  • 3-{[tert-Butyldimethylsilyl]oxy}propanol
  • (tert-Butyldimethylsilyloxy)acetaldehyde
  • 3-(tert-Butyldimethylsiloxy)propionaldehyde

Uniqueness

3-{[tert-Butyl(dimethyl)silyl]oxy}cycloheptan-1-one is unique due to its cycloheptanone ring structure, which provides distinct steric and electronic properties compared to other silyl-protected compounds. This uniqueness makes it particularly useful in specific synthetic applications where other silyl ethers may not be as effective .

Properties

CAS No.

185047-53-4

Molecular Formula

C13H26O2Si

Molecular Weight

242.43 g/mol

IUPAC Name

3-[tert-butyl(dimethyl)silyl]oxycycloheptan-1-one

InChI

InChI=1S/C13H26O2Si/c1-13(2,3)16(4,5)15-12-9-7-6-8-11(14)10-12/h12H,6-10H2,1-5H3

InChI Key

PMTPJLFBYQYVGA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCCCC(=O)C1

Origin of Product

United States

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